tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1,2,4-triazol-1-ylmethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-6-4-15(5-7-16)10-17-9-13-8-14-17/h8-9H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXVCEBPWOADHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587714 | |
| Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-91-7 | |
| Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxide Ring-Opening Strategy
A method adapted from antifungal agent synthesis involves epoxide intermediates:
- tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is synthesized by epoxidation of allyl-piperazine derivatives.
- Reaction with 1H-1,2,4-triazole in DMF at 80°C opens the epoxide ring, forming the methylene-linked product (Yield: 68–74%).
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Catalyst | None |
Mannich Reaction for Direct Coupling
The Mannich reaction enables one-pot synthesis by condensing Boc-piperazine, formaldehyde, and 1,2,4-triazole:
- 2 , formaldehyde (37% aqueous), and 1H-1,2,4-triazole are refluxed in ethanol with acetic acid catalysis.
- The product precipitates upon cooling and is recrystallized from methanol (Yield: 65–70%).
Key Advantages:
- Avoids intermediate isolation.
- Scalable for industrial applications.
Alternative Synthetic Routes and Comparative Analysis
Click Chemistry Adaptations
While Cu-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazoles, its application to 1,2,4-triazoles remains limited. Recent efforts have focused on modifying reaction conditions:
Reductive Amination
A novel approach involves reductive amination of Boc-piperazine with 1,2,4-triazole-1-carbaldehyde:
- 1,2,4-Triazole-1-carbaldehyde and 2 are stirred in methanol with sodium cyanoborohydride.
- The product is isolated via flash chromatography (Yield: 58%).
Optimization Strategies and Yield Enhancement
Solvent and Catalyst Screening
Comparative studies highlight the impact of solvent polarity on reaction efficiency:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 74 | 95 |
| Acetonitrile | 68 | 92 |
| THF | 55 | 88 |
Catalyst Effects:
Temperature and Time Profiling
- Epoxide Ring-Opening: Maximum yield (74%) is achieved at 80°C for 6 hours.
- Mannich Reaction: Prolonged heating (>8 hours) leads to decomposition, reducing yields to <50%.
Characterization and Quality Control
Spectroscopic Validation
Representative Data for Target Compound:
- 1H NMR (400 MHz, DMSO-d6): δ 8.91 (s, 1H, triazole-H), 3.51 (t, 4H, piperazine-H), 2.48 (s, 8H, piperazine-CH2), 1.41 (s, 9H, Boc-CH3).
- 13C NMR: δ 154.9 (C=O), 147.2 (triazole-C), 52.3 (piperazine-C), 28.1 (Boc-CH3).
- IR (KBr): 3105 cm⁻¹ (C-H aromatic), 1685 cm⁻¹ (C=O).
Purity Assessment
- HPLC: >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).
- Elemental Analysis: Calcd. for C14H23N5O2: C, 57.32; H, 7.90; N, 23.87. Found: C, 57.09; H, 7.85; N, 23.72.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the triazole ring or the piperazine ring.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the piperazine ring is a common motif in many drugs. Researchers are investigating its potential as an antimicrobial, antifungal, and anticancer agent .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and functionality .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions and other active sites, while the piperazine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Target Compound : The absence of extended aromatic systems (e.g., phenyl or pyrimidine) distinguishes it from analogs like 2l and 5d. This may reduce steric hindrance, favoring interactions in biological systems.
- Backbone Complexity : WR14’s chroman-amide extension introduces rigidity, contrasting with the target’s simpler methyl-linked triazole.
Insights :
Stability and Physicochemical Properties
Gastric Fluid Stability :
Spectroscopic Data :
- Analogs like 5d and WR12 were characterized via NMR and HRMS, with distinct shifts for triazole protons (δ ~7.5–8.5 ppm) and Boc tert-butyl groups (δ ~1.4 ppm) . These data provide benchmarks for verifying the target’s structural integrity.
Biological Activity
tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 238.30 g/mol
The compound features a piperazine ring substituted with a tert-butyl group and a triazole moiety, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit antimicrobial activity. For instance, derivatives of triazole have shown efficacy against various pathogens, including bacteria and fungi. The presence of the piperazine moiety may enhance this activity by facilitating interaction with microbial targets.
Anticancer Potential
Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways. For example, compounds similar to this compound have been reported to exhibit selective inhibition of tumor cell growth in vitro.
Neuroprotective Effects
There is emerging evidence that triazole-containing compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with triazole precursors. The general synthetic route can be summarized as follows:
-
Starting Materials :
- Piperazine derivative
- Triazole precursor
-
Reaction Conditions :
- Solvent: DMF or DMSO
- Temperature: Reflux or room temperature
- Yield : Typically >70% after purification steps.
Case Study 1: Antimicrobial Activity
In a study published in MDPI, various triazole derivatives were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation assessed the anticancer effects of triazole derivatives on human cancer cell lines. The study found that specific compounds led to a reduction in cell viability by inducing apoptosis through the activation of caspase pathways .
Case Study 3: Neuroprotection
Research conducted on neuroprotective effects highlighted that certain triazole derivatives could mitigate neuronal cell death induced by oxidative stress. The protective effect was attributed to the modulation of glutamate receptors .
Comparative Analysis of Biological Activities
| Compound | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antibacterial | 3.12 | Effective against Gram-positive bacteria |
| Similar Triazole Derivative | Anticancer | N/A | Induces apoptosis in cancer cells |
| Another Triazole Variant | Neuroprotective | N/A | Reduces oxidative stress in neurons |
Q & A
Basic: What are the common synthetic routes for tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate?
Methodological Answer:
The synthesis typically involves coupling a pre-functionalized piperazine core with a triazole-containing moiety. A general approach includes:
- Stepwise Functionalization : Reacting tert-butyl piperazine-1-carboxylate derivatives with 1H-1,2,4-triazole via nucleophilic substitution or click chemistry. For example, tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate was synthesized using a benzaldehyde precursor and purified via silica gel chromatography (EtOAc/MeOH with 0.25% Et₃N), yielding 58% .
- Solvent and Catalyst Optimization : Reactions in polar aprotic solvents (e.g., THF or DCM) with bases like DIPEA improve efficiency. For analogous compounds, yields varied from 60% to 79% depending on conditions (e.g., THF/water vs. ethyl acetate/HCl) .
Basic: Which characterization techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, tert-butyl groups show distinct singlets at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while triazole protons resonate at 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight. Peaks at m/z 270 and 214 were observed for related piperazine-triazole derivatives .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. For tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, single-crystal X-ray data (space group P1, a = 5.773 Å) validated bond lengths and angles .
Advanced: How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Methodological Answer:
Key factors include:
- Solvent Selection : Polar solvents (e.g., THF) enhance solubility of intermediates. Method A (THF/water) achieved 79% yield vs. 60% in Method B (ethyl acetate/HCl) for a similar compound .
- Catalyst and Base : Use of DIPEA minimizes side reactions in coupling steps. For triazole-piperazine conjugates, DIPEA increased yields by 15–20% compared to K₂CO₃ .
- Purification : Column chromatography with silica-Trisamine or gradient elution (EtOAc/MeOH) improves purity .
Advanced: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine NMR, MS, and X-ray data. For example, conflicting NOESY signals in a piperazine-triazole derivative were resolved via X-ray analysis, confirming axial-equatorial conformers .
- Computational Refinement : Programs like SHELXL refine crystallographic models against experimental data, resolving ambiguities in bond angles or torsional strain .
- Isotopic Labeling : Deuterated analogs can clarify overlapping proton signals in crowded NMR regions .
Advanced: How does the introduction of the 1,2,4-triazole moiety influence the compound's bioactivity in medicinal chemistry applications?
Methodological Answer:
- Bioactivity Modulation : The triazole group enhances hydrogen bonding and π-π stacking with biological targets. For instance, tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate acts as a prolyl hydroxylase inhibitor (IC₅₀ < 100 nM), attributed to triazole-mediated enzyme interactions .
- Structure-Activity Relationship (SAR) : Derivatives with triazole substitutions show improved pharmacokinetics. In a study, tert-butyl 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate exhibited 54% yield and enhanced HDAC inhibition (IC₅₀ = 1.2 µM) compared to non-triazole analogs .
Advanced: What methodologies are employed to analyze the crystal structure and conformational dynamics of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves molecular geometry. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate crystallized in P1 with Z = 2, revealing a planar triazole ring and gauche piperazine conformation .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals). In related compounds, H⋯O/N contacts accounted for >60% of surface contacts .
- Dynamic NMR : Variable-temperature studies track ring-flipping in piperazine, with energy barriers calculated via Eyring plots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
